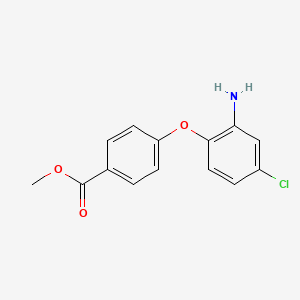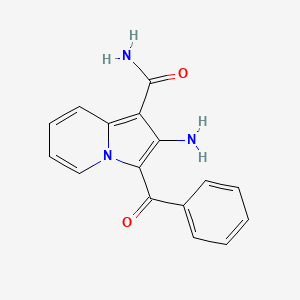![molecular formula C21H16F3N3O2S B2374415 2-cyano-N-(2,5-dimethylphenyl)-2-{4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}acetamide CAS No. 878226-79-0](/img/structure/B2374415.png)
2-cyano-N-(2,5-dimethylphenyl)-2-{4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-cyano-N-(2,5-dimethylphenyl)-2-{4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
Cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Synthesis and Antimicrobial Applications
The compound serves as a precursor for synthesizing various heterocycles incorporating antipyrine moiety, demonstrating antimicrobial properties. This synthesis involves key intermediates leading to the formation of new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives. These compounds were evaluated for their antimicrobial efficacy, showing promising results against a range of microbial agents (Bondock et al., 2008).
Antifungal and Antibacterial Agents
Research has also highlighted the synthesis of rhodanine-3-acetic acid derivatives based on this compound, evaluated as potential antifungal and antibacterial agents. These studies revealed that certain derivatives exhibited high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).
Anticancer Activity
Furthermore, derivatives synthesized from this compound were investigated for their anticancer activities. The research focused on synthesizing 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and testing them against a panel of 60 different human tumor cell lines. Some derivatives exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, indicating their potential as anticancer agents (Duran & Demirayak, 2012).
properties
IUPAC Name |
2-cyano-N-(2,5-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2S/c1-12-7-8-13(2)16(9-12)26-19(29)14(10-25)20-27(18(28)11-30-20)17-6-4-3-5-15(17)21(22,23)24/h3-9H,11H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHPQVNHOULNPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=C2N(C(=O)CS2)C3=CC=CC=C3C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2374333.png)
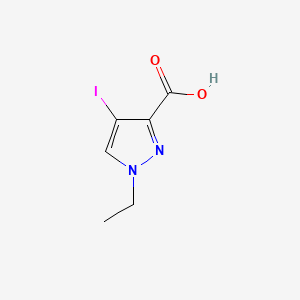
![N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374338.png)
![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
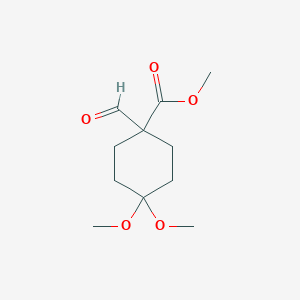
![N-cyclohexyl-4-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2374344.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2374345.png)
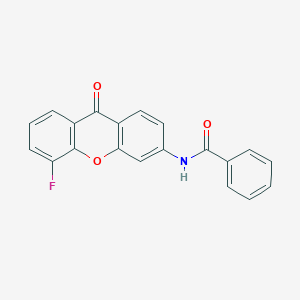
![N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide](/img/structure/B2374347.png)
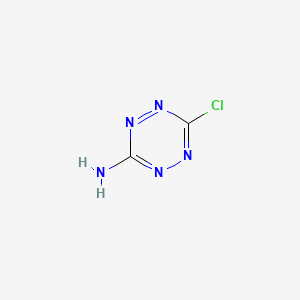
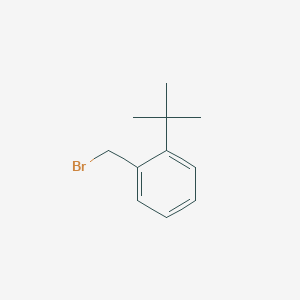
![N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2374352.png)
